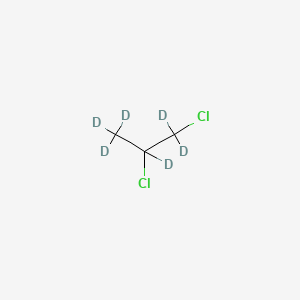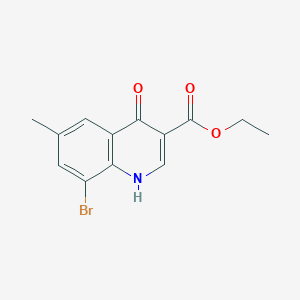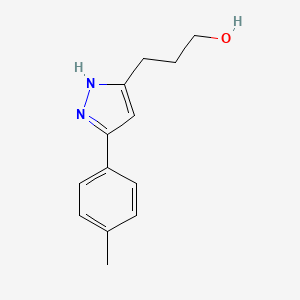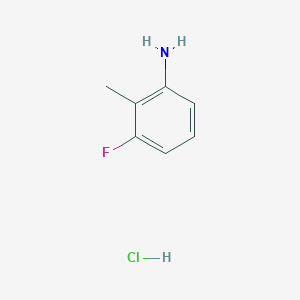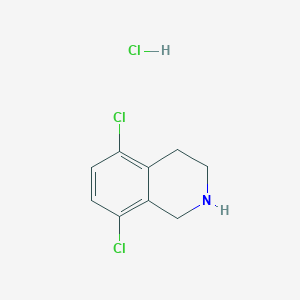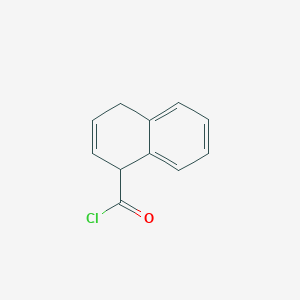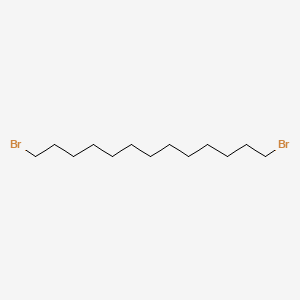
1,13-Dibromotridecane
Vue d'ensemble
Description
1,13-Dibromotridecane is a long-chain alkane compound with the chemical formula C13H26Br2 . It is primarily used for research and development purposes .
Synthesis Analysis
1,13-Dibromotridecane can be synthesized from 1,13-dibromotridecane through a reduction reaction. This reaction typically involves replacing one of the bromine atoms with a hydroxyl group. Common reagents used in this reaction include metallic sodium, metallic lithium, or tetrabutylaluminium lithium (T-BuLi) .Molecular Structure Analysis
The molecular structure of 1,13-Dibromotridecane consists of a chain of 13 carbon atoms, with a bromine atom attached to the first and thirteenth carbon atoms . The molecular weight of this compound is 342.15 g/mol .Physical And Chemical Properties Analysis
1,13-Dibromotridecane is a colorless liquid . It has a melting point of 9°C and a boiling point of 318.44°C . The density of this compound is estimated to be 1.3654 .Applications De Recherche Scientifique
Capillary Electrochromatography
1,13-Dibromotridecane is utilized in the field of open tubular capillary electrochromatography (OTCEC). Specifically, compounds like 1,4,7,10-tetraazacyclotridecane-11,13-dione, related to 1,13-Dibromotridecane, have been used as stationary phases in OTCEC. The modified capillaries with these compounds demonstrate properties that enhance electroosmotic flow and its dependency on pH, providing a means for effective separation in analytical chemistry (Guan et al., 2000).
Structural Biology
Residual dipolar couplings (RDCs), a critical aspect of biomolecular structure determination, benefit significantly from research involving compounds like 1,13-Dibromotridecane. The studies in this field have laid a foundation for understanding the structure and dynamics of biomolecules, with applications ranging from protein-ligand interactions to structural genomics (Prestegard et al., 2004).
Metabolic Flux Analysis
In the context of metabolic flux analysis, especially the 13C isotope-based Metabolic Flux Analysis (13C-MFA), compounds related to 1,13-Dibromotridecane are essential. They are part of the metabolic network modeling workflow, which involves model set-up, data acquisition, and visualization of simulation results, contributing significantly to our understanding of metabolic pathways (Dalman et al., 2010).
Nanoparticle Synthesis
Compounds similar to 1,13-Dibromotridecane have found applications in the synthesis of inorganic nanoparticles. The research in this area is driven by the development of novel materials for various industrial and technological applications, including the electronics industry (Cushing et al., 2004).
Mécanisme D'action
Safety and Hazards
1,13-Dibromotridecane is a harmful compound that may cause irritation to the skin, eyes, and respiratory tract . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended .
Propriétés
IUPAC Name |
1,13-dibromotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Br2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFXEIRNKZFBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496999 | |
| Record name | 1,13-Dibromotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31772-05-1 | |
| Record name | 1,13-Dibromotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)
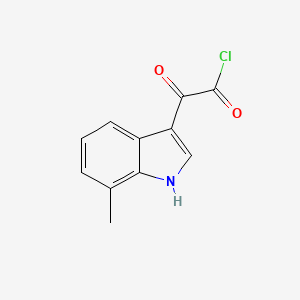
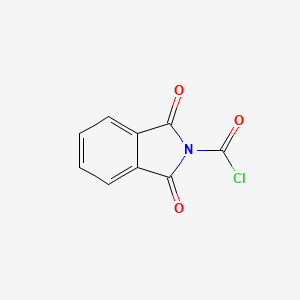
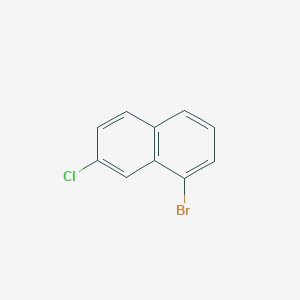
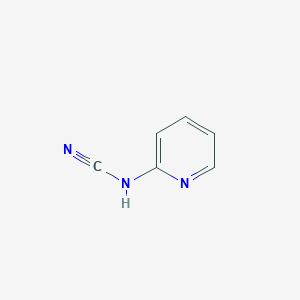
![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)
